7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C7H8ClN5 and its molecular weight is 197.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 could potentially influence various biochemical processes, including cell proliferation and differentiation .
Cellular Effects
The cellular effects of this compound are diverse and significant . It has been observed to inhibit the proliferation of various cell lines, including MCF-7 and HCT-116 . Furthermore, it has been found to induce apoptosis within HCT cells . These effects suggest that the compound could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules . For instance, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This inhibition is achieved through the compound’s binding interactions with the enzyme, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed to exert significant anti-proliferative effects on various cell lines
Metabolic Pathways
Given its potential inhibitory effects on CDK2, it could potentially influence various metabolic processes .
Properties
IUPAC Name |
7-chloro-3-propan-2-yltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c1-4(2)13-7-5(11-12-13)6(8)9-3-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWIHJWWDGDFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=NC=N2)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.